molecular formula C16H14BrN3O B4639428 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol

Cat. No.: B4639428
M. Wt: 344.21 g/mol
InChI Key: VLTXFXKRFFEYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol typically involves the reaction of 6-bromo-4-phenylquinazoline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.

    Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
  • 2-[(6-Bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol
  • 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide

Uniqueness

2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its bromine atom and ethanolamine moiety contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[(6-bromo-4-phenylquinazolin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)20-16(19-14)18-8-9-21/h1-7,10,21H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTXFXKRFFEYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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